N-Allyl-2-chloro-4-nitrobenzamide
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Overview
Description
N-Allyl-2-chloro-4-nitrobenzamide is an organic compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.648 g/mol . This compound is characterized by the presence of an allyl group, a chlorine atom, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-chloro-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-Allyl-2-chloro-4-aminobenzamide.
Oxidation: Formation of epoxides or other oxidized derivatives of the allyl group.
Scientific Research Applications
N-Allyl-2-chloro-4-nitrobenzamide is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group may also play a role in modulating the compound’s activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-4-nitrobenzamide: Similar structure but lacks the chlorine atom.
N-Butyl-4-nitrobenzamide: Contains a butyl group instead of an allyl group.
N-Allyl-2-methyl-3-nitrobenzamide: Contains a methyl group instead of a chlorine atom.
Uniqueness
N-Allyl-2-chloro-4-nitrobenzamide is unique due to the presence of both a chlorine atom and a nitro group on the benzamide core, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
304887-50-1 |
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Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)8-4-3-7(13(15)16)6-9(8)11/h2-4,6H,1,5H2,(H,12,14) |
InChI Key |
VOFAMPGGDHUGDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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